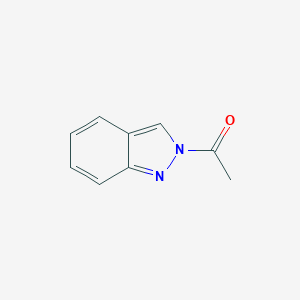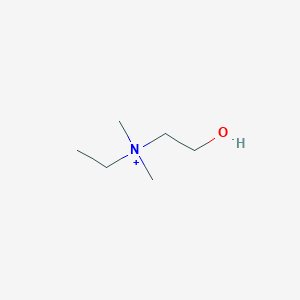
methyl N-naphthalen-1-ylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl N-naphthalen-1-ylcarbamodithioate is an organic compound with the molecular formula C12H11NS2 It is a derivative of carbamodithioic acid, where the hydrogen atoms are replaced by a 1-naphthalenyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, 1-naphthalenyl-, methyl ester typically involves the reaction of 1-naphthalenylamine with carbon disulfide and methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, 1-naphthalenyl-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The methyl ester group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Carbamodithioic acid, 1-naphthalenyl-, methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of carbamodithioic acid, 1-naphthalenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Carbamodithioic acid, diethyl-, methyl ester
- Carbamodithioic acid, diethyl-, 1-naphthalenylmethyl ester
Uniqueness
Carbamodithioic acid, 1-naphthalenyl-, methyl ester is unique due to its specific structural features, such as the presence of the 1-naphthalenyl group and the methyl ester group
Properties
CAS No. |
13037-43-9 |
|---|---|
Molecular Formula |
C12H11NS2 |
Molecular Weight |
233.4 g/mol |
IUPAC Name |
methyl N-naphthalen-1-ylcarbamodithioate |
InChI |
InChI=1S/C12H11NS2/c1-15-12(14)13-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14) |
InChI Key |
AMWMILZYBSFDJC-UHFFFAOYSA-N |
SMILES |
CSC(=S)NC1=CC=CC2=CC=CC=C21 |
Isomeric SMILES |
CSC(=NC1=CC=CC2=CC=CC=C21)S |
Canonical SMILES |
CSC(=S)NC1=CC=CC2=CC=CC=C21 |
| 13037-43-9 | |
Synonyms |
1-Naphthalenedithiocarbamic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one](/img/structure/B82232.png)













